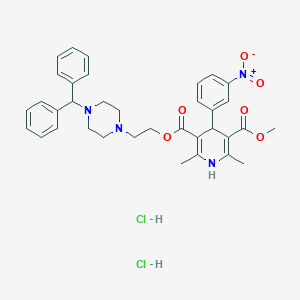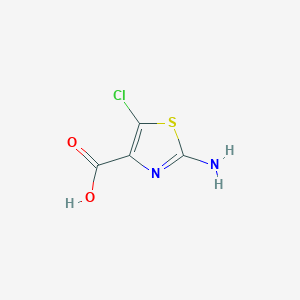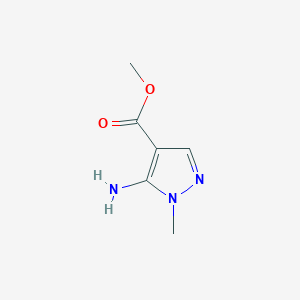
n-(2-Fluorophenyl)-3-(trifluoromethyl)benzamide
Übersicht
Beschreibung
n-(2-Fluorophenyl)-3-(trifluoromethyl)benzamide is a trifluoromethyl substituted benzanilide . It has a molecular formula of C14H9F4NO . The compound has been studied for its polymorphism, with both forms showing the presence of a multiple number of molecules in the asymmetric unit .
Molecular Structure Analysis
The molecular structure of n-(2-Fluorophenyl)-3-(trifluoromethyl)benzamide has been studied using various methods. The compound exhibits concomitant dimorphism, with both forms showing the presence of a multiple number of molecules in the asymmetric unit . Both forms exhibit similar density and lattice energy . The structures are connected with strong N–H···O═C and weak C–H···O═C hydrogen bonds .
Physical And Chemical Properties Analysis
n-(2-Fluorophenyl)-3-(trifluoromethyl)benzamide has a molecular weight of 283.2210 . The compound exhibits concomitant dimorphism, with both forms showing the presence of a multiple number of molecules in the asymmetric unit . Both forms exhibit similar density and lattice energy .
Wissenschaftliche Forschungsanwendungen
Structural Analysis :
- The crystal structures of derivatives of N-(2-Fluorophenyl)-3-(trifluoromethyl)benzamide have been extensively studied. Suchetan et al. (2016) reported on the crystal structures of three related benzamides, providing insights into the molecular conformation and dihedral angles between the benzene rings (Suchetan et al., 2016).
- Chopra and Row (2008) investigated the occurrence of concomitant polymorphism in a similar compound, influenced by disorder in the crystal structure. This research highlighted the significance of subtle molecular interactions in the formation of different crystalline forms (Chopra & Row, 2008).
Antimicrobial and Antipathogenic Activity :
- Carmellino et al. (1994) synthesized fluoro and trifluoromethyl derivatives, including those related to N-(2-Fluorophenyl)-3-(trifluoromethyl)benzamide, and evaluated their antifungal and antibacterial activity. Several compounds displayed significant activity against fungi and Gram-positive microorganisms (Carmellino et al., 1994).
- Limban et al. (2011) studied the antipathogenic activity of new thiourea derivatives, including some with structural similarities to N-(2-Fluorophenyl)-3-(trifluoromethyl)benzamide, demonstrating potential antibiofilm properties against certain bacterial strains (Limban et al., 2011).
Potential Pharmaceutical Applications :
- Saito et al. (1999) researched benzamide derivatives, including compounds structurally similar to N-(2-Fluorophenyl)-3-(trifluoromethyl)benzamide, for their potential as histone deacetylase inhibitors with marked antitumor activity. This study highlights the role of such compounds in novel chemotherapeutic strategies (Saito et al., 1999).
Material Science Applications :
- Matsumoto and Kimura (1998) studied the radical polymerization of fluorine-containing maleimides, including derivatives related to N-(2-Fluorophenyl)-3-(trifluoromethyl)benzamide. They found that these compounds readily polymerize and form polymers with excellent resistance to organic solvents, indicating their utility in material science (Matsumoto & Kimura, 1998).
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO/c15-11-6-1-2-7-12(11)19-13(20)9-4-3-5-10(8-9)14(16,17)18/h1-8H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAKRRAHPILODI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336375 | |
| Record name | n-(2-fluorophenyl)-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(2-Fluorophenyl)-3-(trifluoromethyl)benzamide | |
CAS RN |
199461-55-7 | |
| Record name | n-(2-fluorophenyl)-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




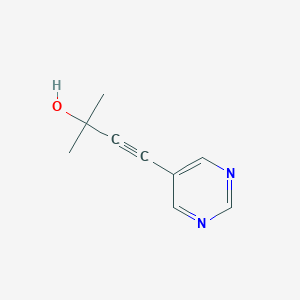
![2-[(1R,2R,3S,4R)-2-formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic Acid](/img/structure/B190194.png)

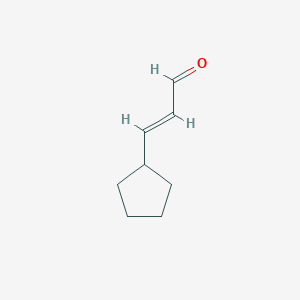
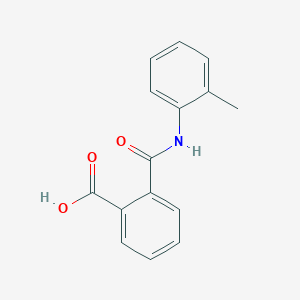
![(1R,3R)-5-[(2E)-2-[(1R,3As,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B190201.png)

![1-(Thieno[2,3-b]pyridin-5-yl)ethanone](/img/structure/B190204.png)
